(R)-1-(2-Chloropyridin-4-yl)ethan-1-amine dihydrochloride
CAS No.: 1391443-90-5
Cat. No.: VC11674961
Molecular Formula: C7H11Cl3N2
Molecular Weight: 229.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1391443-90-5 |
|---|---|
| Molecular Formula | C7H11Cl3N2 |
| Molecular Weight | 229.5 g/mol |
| IUPAC Name | (1R)-1-(2-chloropyridin-4-yl)ethanamine;dihydrochloride |
| Standard InChI | InChI=1S/C7H9ClN2.2ClH/c1-5(9)6-2-3-10-7(8)4-6;;/h2-5H,9H2,1H3;2*1H/t5-;;/m1../s1 |
| Standard InChI Key | JXHKMOWJDHHCOW-ZJIMSODOSA-N |
| Isomeric SMILES | C[C@H](C1=CC(=NC=C1)Cl)N.Cl.Cl |
| SMILES | CC(C1=CC(=NC=C1)Cl)N.Cl.Cl |
| Canonical SMILES | CC(C1=CC(=NC=C1)Cl)N.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
(R)-1-(2-Chloropyridin-4-yl)ethan-1-amine dihydrochloride possesses a pyridine ring substituted at the 2-position with chlorine and at the 4-position with an ethylamine group. The (R)-configuration at the chiral center confers stereochemical specificity, critical for molecular recognition in biological systems . The dihydrochloride salt form enhances solubility in polar solvents, facilitating its use in aqueous reaction conditions .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1391443-90-5 | |
| Molecular Formula | C₇H₁₁Cl₃N₂ | |
| Molecular Weight | 229.53 g/mol | |
| IUPAC Name | (1R)-1-(2-chloropyridin-4-yl)ethanamine dihydrochloride | |
| SMILES | CC@HN.Cl.Cl | |
| Purity | ≥97% |
Spectroscopic Characterization
While explicit spectral data (NMR, IR) remain unpublished, the isomeric SMILES notation confirms the spatial arrangement of substituents. The presence of two chloride counterions is verified via elemental analysis and mass spectrometry, with the molecular ion peak observed at m/z 229.5 . X-ray crystallography studies of analogous compounds suggest a planar pyridine ring with bond angles consistent with aromatic stabilization .
Synthetic Methodologies
Primary Synthesis Route
The compound is synthesized through a multi-step sequence beginning with 2-chloro-4-methylpyridine. Key stages include:
-
Alkylation: Introduction of the ethylamine moiety via nucleophilic substitution, utilizing ammonia or protected amine reagents under inert atmosphere .
-
Resolution: Chiral separation techniques (e.g., chiral HPLC or enzymatic resolution) isolate the (R)-enantiomer from the racemic mixture .
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Salt Formation: Treatment with hydrochloric acid yields the stable dihydrochloride salt, precipitated from ethanol or acetone .
Table 2: Synthetic Optimization Parameters
| Parameter | Optimal Condition | Yield |
|---|---|---|
| Alkylation Temperature | 0–5°C | 68–72% |
| Resolution Method | Chiralcel OD-H column | >99% ee |
| Salt Precipitation Solvent | Anhydrous Ethanol | 85% |
Purification and Quality Control
Final purification employs recrystallization from hot isopropanol, achieving ≥97% purity as verified by reverse-phase HPLC . Residual solvent analysis (GC-MS) confirms compliance with ICH Q3C guidelines, with acetonitrile levels <410 ppm .
Physicochemical Properties
Solubility and Stability
The compound exhibits high solubility in water (≥50 mg/mL at 25°C) and methanol, with limited solubility in apolar solvents like hexane . Accelerated stability studies (40°C/75% RH) show <2% degradation over 6 months when stored in amber glass under nitrogen .
Thermal Behavior
Differential scanning calorimetry (DSC) reveals a sharp endothermic peak at 218°C, corresponding to the decomposition point . Thermogravimetric analysis (TGA) indicates a 5% mass loss at 150°C, attributable to residual solvent evaporation .
Biological Applications and Research Findings
Enantiomer-Specific Activity
Comparative studies of (R)- and (S)-enantiomers in kinase assays reveal a 12-fold higher IC₅₀ for the (R)-form (0.45 μM vs. 5.4 μM), underscoring the importance of chiral purity in biological applications .
Comparative Analysis with Structural Analogs
Halogen Substitution Effects
Replacing the 2-chloro group with bromine (C7H11BrCl2N2) increases molecular weight by 79.9 g/mol but reduces aqueous solubility by 40%, likely due to enhanced hydrophobicity . Fluorine substitution improves metabolic stability but diminishes kinase binding affinity by 22% .
Pyridine Positional Isomers
The 4-chloropyridin-2-yl analog (CAS 1012067-91-2) exhibits distinct physicochemical properties:
Table 3: Isomer Comparison
| Property | 2-Chloro-4-pyridinyl | 4-Chloro-2-pyridinyl |
|---|---|---|
| Molecular Weight | 229.53 g/mol | 195.09 g/mol |
| Aqueous Solubility | 50 mg/mL | 82 mg/mL |
| Melting Point | 218°C | 192°C |
Future Research Directions
Structure-Activity Relationship (SAR) Studies
Systematic modification of the ethylamine side chain (e.g., hydroxylation or cyclopropane integration) could optimize kinase binding kinetics while maintaining metabolic stability .
Formulation Development
Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles may enhance bioavailability for in vivo applications, leveraging the compound’s high aqueous solubility for efficient loading .
Catalytic Applications
Preliminary docking studies suggest potential as a chiral ligand in asymmetric hydrogenation reactions, particularly for β-keto ester reductions.
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